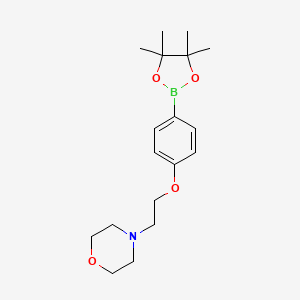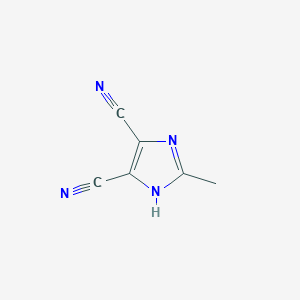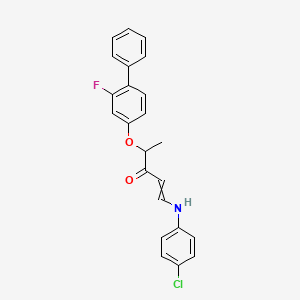
2-(4'-Fluorobiphenyl-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-Fluorobiphenyl-4-yl)ethanamine is a synthetic organic compound that features a biphenyl structure with a fluorine atom attached to one of the phenyl rings and an ethanamine group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4’-Fluorobiphenyl-4-yl)ethanamine typically involves the following steps:
Formation of 4’-Fluorobiphenyl: This can be achieved through a Suzuki coupling reaction between 4-fluorophenylboronic acid and bromobenzene in the presence of a palladium catalyst.
Introduction of the Ethanamine Group: The resulting 4’-fluorobiphenyl can then be subjected to a Friedel-Crafts alkylation reaction with ethylamine in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(4’-Fluorobiphenyl-4-yl)ethanamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Types of Reactions:
Oxidation: 2-(4’-Fluorobiphenyl-4-yl)ethanamine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-(4’-Fluorobiphenyl-4-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including its binding affinity to various receptors.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(4’-Fluorobiphenyl-4-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
4-Fluoroamphetamine: A structurally similar compound with stimulant properties.
4-Fluorobenzylamine: Another related compound with a similar biphenyl structure but different functional groups.
Uniqueness: 2-(4’-Fluorobiphenyl-4-yl)ethanamine is unique due to its specific combination of a fluorinated biphenyl structure and an ethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8H,9-10,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGNLHTXAISWRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397646 |
Source


|
| Record name | 2-[4-(4-fluorophenyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910382-47-7 |
Source


|
| Record name | 2-[4-(4-fluorophenyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)










